molecular formula C22H23N3O3 B15118755 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B15118755
M. Wt: 377.4 g/mol
InChI Key: QGJDMXYPIXJLQD-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a pyrazole moiety, and a methoxyphenyl group

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-28-20-6-3-2-5-18(20)22(11-12-22)21(27)23-15-19(26)16-7-9-17(10-8-16)25-14-4-13-24-25/h2-10,13-14,19,26H,11-12,15H2,1H3,(H,23,27)

InChI Key

QGJDMXYPIXJLQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The reactions are often carried out in solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., NaBH₄, LiAlH₄), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives, pyrazole-containing molecules, and methoxyphenyl compounds. Examples include:

  • Cyclopropane carboxamides
  • Pyrazole derivatives
  • Methoxyphenyl-substituted compounds

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

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